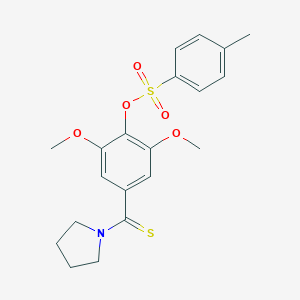
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as E404 or TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of calcium transport and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate inhibits calcium transport by binding to the sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. This pump is responsible for transporting calcium ions from the cytosol into the endoplasmic reticulum, where they are stored. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate binds to the pump and prevents it from transporting calcium ions, leading to an accumulation of calcium in the cytosol.
Biochemical and Physiological Effects:
The inhibition of calcium transport by 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has various biochemical and physiological effects. It has been shown to inhibit muscle contraction, secretion, and cell division. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been shown to affect the cytoskeleton and the regulation of intracellular calcium levels. In addition, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been shown to induce apoptosis in certain types of cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for lab experiments. It is a potent inhibitor of calcium transport and has been well-studied in various biological systems. It is also relatively easy to synthesize and purify. However, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its broad inhibitory effects on calcium transport.
Orientations Futures
There are several future directions for research on 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One area of interest is the development of more specific inhibitors of calcium transport that can target specific pumps or channels. Another area of interest is the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate's effects on specific biological processes, such as cell migration or differentiation. Additionally, the potential use of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate as a therapeutic agent for certain diseases, such as cancer or cardiovascular disease, could be explored.
In conclusion, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is a potent inhibitor of calcium transport that has been widely used in scientific research. Its synthesis method is well-established, and its mechanism of action and biochemical and physiological effects have been extensively studied. While 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has some limitations, its potential for future research and therapeutic applications make it an important compound in the field of biochemistry.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-ethoxy-4-(4-morpholinylcarbothioyl)phenol with benzenesulfonyl chloride in the presence of a base. The product is then purified through recrystallization to obtain a white crystalline solid. The synthesis method has been well-established and is commonly used in research laboratories.
Applications De Recherche Scientifique
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been widely used in scientific research due to its potent inhibitory effect on calcium transport. It has been used to study the role of calcium in various biological processes, including muscle contraction, secretion, and cell division. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has also been used to study the effects of calcium on the cytoskeleton and the regulation of intracellular calcium levels.
Propriétés
Nom du produit |
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate |
|---|---|
Formule moléculaire |
C19H21NO5S2 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H21NO5S2/c1-2-24-18-14-15(19(26)20-10-12-23-13-11-20)8-9-17(18)25-27(21,22)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 |
Clé InChI |
FCHQPSOYILCPQY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(4-chlorophenyl)-2-[2-({3-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B306315.png)
![{4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B306316.png)
![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)
![5-{3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B306319.png)

![(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306323.png)